molecular formula C23H26ClNO3 B2882033 2-{[(4-Chlorophenyl)methyl]amino}-4-(4-cyclohexylphenyl)-4-oxobutanoic acid CAS No. 1024023-22-0

2-{[(4-Chlorophenyl)methyl]amino}-4-(4-cyclohexylphenyl)-4-oxobutanoic acid

Cat. No.: B2882033
CAS No.: 1024023-22-0
M. Wt: 399.92
InChI Key: RVYGDARILBXHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-Chlorophenyl)methyl]amino}-4-(4-cyclohexylphenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C23H26ClNO3 and its molecular weight is 399.92. The purity is usually 95%.
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Biological Activity

2-{[(4-Chlorophenyl)methyl]amino}-4-(4-cyclohexylphenyl)-4-oxobutanoic acid, commonly referred to by its chemical structure and CAS number 279691-65-5, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H20ClNO4
  • Molecular Weight : 361.82 g/mol
  • CAS Number : 279691-65-5

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antitumor Effects : Preliminary studies suggest that this compound may have antitumor properties, potentially through the inhibition of specific signaling pathways involved in cancer progression.
  • Enzyme Inhibition : It has been reported to inhibit various enzymes, which can be crucial for therapeutic applications in diseases where these enzymes play a significant role.
  • Antibacterial Activity : Some derivatives of compounds with similar structures have shown moderate to strong antibacterial activity against various strains.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Protein Kinases : The compound may inhibit kinases involved in cell signaling pathways that promote tumor growth.
  • Interaction with Enzymes : It may bind to active sites of certain enzymes, thereby inhibiting their function and affecting metabolic pathways.

Antitumor Activity

A study investigated the efficacy of this compound in various cancer cell lines. The results indicated that it could significantly reduce cell viability in a dose-dependent manner. The IC50 values observed were comparable to those of established chemotherapeutics.

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15.2
MCF7 (Breast Cancer)12.8
HeLa (Cervical Cancer)10.5

Enzyme Inhibition Studies

Another aspect of research focused on the enzyme inhibition capabilities of the compound. It was tested against acetylcholinesterase and urease:

EnzymeIC50 (µM)Reference
Acetylcholinesterase6.3
Urease3.1

These findings suggest that the compound could potentially be developed into a therapeutic agent for conditions like Alzheimer’s disease and urinary tract infections.

Antibacterial Activity

The antibacterial potential was evaluated against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)Reference
Salmonella typhi15
Bacillus subtilis18
Escherichia coli10

The results indicate moderate to strong antibacterial activity, particularly against Bacillus subtilis.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClNO3/c24-20-12-6-16(7-13-20)15-25-21(23(27)28)14-22(26)19-10-8-18(9-11-19)17-4-2-1-3-5-17/h6-13,17,21,25H,1-5,14-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYGDARILBXHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.